4,7-Dichloro-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.04 g/mol . It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities . This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indazole ring and a carboxylic acid group at the 3 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1H-indazole-3-carboxylic acid can be achieved through various methods. One efficient method involves the diazotization reaction of ortho-aminobenzacetamides and ortho-aminobenzacetates . This method is known for its operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and wide substrate scope . The reaction typically involves the use of diazotization reagents to convert the starting materials into the desired indazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-1H-indazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diazotization reagents for synthesis and various nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents such as methanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted indazole derivatives .
Scientific Research Applications
4,7-Dichloro-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1H-indazole-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit certain enzymes and receptors, which may contribute to their biological activities .
Comparison with Similar Compounds
4,7-Dichloro-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
Indazole-3-carboxylic acid: Lacks the chlorine substituents and may have different biological activities.
4-Chloro-1H-indazole-3-carboxylic acid: Contains only one chlorine substituent and may exhibit different reactivity and properties.
5-Chloro-1H-indazole-3-carboxylic acid: Another chlorinated indazole derivative with distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2N2O2 |
---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
4,7-dichloro-2H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4(10)6-5(3)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
PRQLHXTYRVCGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.